molecular formula C12H20O3 B13176284 Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13176284
M. Wt: 212.28 g/mol
InChI Key: FRNCQSFJBCZYLO-UHFFFAOYSA-N
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Description

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol This compound is known for its unique spirocyclic structure, which consists of a spiro[24]heptane core with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,6,6-trimethyl-1-oxaspiro[24]heptane-2-carboxylate depends on its specific applicationThe spirocyclic structure may also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can be compared with other spirocyclic compounds, such as:

    Ethyl 6-oxospiro[2.4]heptane-5-carboxylate: Similar spirocyclic structure but with different functional groups.

    Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate: Different ring system but similar ester functionality.

    Ethyl 2,4-diphenylthiazole-5-carboxylate: Contains a thiazole ring instead of a spirocyclic structure.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the ethyl ester group, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-5-14-10(13)9-12(15-9)7-11(3,4)6-8(12)2/h8-9H,5-7H2,1-4H3

InChI Key

FRNCQSFJBCZYLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(CC2C)(C)C

Origin of Product

United States

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